REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[CH3:8][O:9][CH2:10][CH2:11]OS(C1C=CC(C)=CC=1)(=O)=O>>[CH3:8][O:9][CH2:10][CH2:11][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7]
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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BrC=1SC=CC1C
|
Name
|
|
Quantity
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2.9 g
|
Type
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reactant
|
Smiles
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COCCOS(=O)(=O)C1=CC=C(C=C1)C
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Name
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crude product
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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This compound was prepared analogous to Example 61
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Type
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CUSTOM
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Details
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was purified on silica gel with eluent n-heptane and tert.butylmethyl ether
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Name
|
|
Type
|
product
|
Smiles
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COCCC=1SC=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |